molecular formula C2-H2-Br2 B146495 1,2-Dibromoethylene CAS No. 540-49-8

1,2-Dibromoethylene

Cat. No.: B146495
CAS No.: 540-49-8
M. Wt: 185.85 g/mol
InChI Key: UWTUEMKLYAGTNQ-OWOJBTEDSA-N
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Description

1,2-Dibromoethylene, also known as 1,2-dibromoethene and acetylene dibromide, is a dihalogenated unsaturated compound with the chemical formula C₂H₂Br₂. This compound exists in two isomeric forms: cis and trans. Both isomers are colorless liquids at room temperature .

Chemical Reactions Analysis

1,2-Dibromoethylene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for nucleophilic addition, and hydrogen gas with a palladium catalyst for reduction. Major products formed from these reactions include diols and ethylene .

Scientific Research Applications

1,2-Dibromoethylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromoethylene involves its ability to act as an electrophile due to the presence of bromine atoms. This makes it reactive towards nucleophiles, leading to various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

1,2-Dibromoethylene is similar to other dihalogenated ethylenes, such as 1,2-dichloroethylene and 1,2-diiodoethylene. it is unique due to the presence of bromine atoms, which impart different reactivity and physical properties compared to its chloro and iodo counterparts. For example, this compound has a higher boiling point and density compared to 1,2-dichloroethylene .

Similar Compounds

Properties

IUPAC Name

(E)-1,2-dibromoethene
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InChI

InChI=1S/C2H2Br2/c3-1-2-4/h1-2H/b2-1+
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InChI Key

UWTUEMKLYAGTNQ-OWOJBTEDSA-N
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Canonical SMILES

C(=CBr)Br
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Isomeric SMILES

C(=C/Br)\Br
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Molecular Formula

C2H2Br2
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DSSTOX Substance ID

DTXSID3060241, DTXSID001019898
Record name 1,2-Dibromoethylene
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Molecular Weight

185.85 g/mol
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Physical Description

Colorless liquid; [HSDB] Decomposes in air, moisture, or light; [Merck Index]
Record name 1,2-Dibromoethylene
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Boiling Point

110 °C @ 754 mm Hg, Boiling point: cis-isomer: 112.5 °C; trans-isomer: 108 °C
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Solubility

Sol in many org solvents, In water, 8,910 mg/l @ 25 °C
Record name 1,2-DIBROMOETHYLENE
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Density

2.21 @ 17 °C/4 °C
Record name 1,2-DIBROMOETHYLENE
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Vapor Pressure

31.0 [mmHg], Vapor pressure: cis-isomer: 21 mm Hg at 26 °C; trans-isomer: 31 mm Hg at 26 deg, 31 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

590-12-5, 540-49-8, 25429-23-6
Record name Ethene, 1,2-dibromo-, (1E)-
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Melting Point

Melting point: -6.5 °C /Trans-isomer/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromoethylene
Reactant of Route 2
1,2-Dibromoethylene
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-dibromoethylene?

A1: this compound has the molecular formula C2H2Br2 and a molecular weight of 185.83 g/mol.

Q2: Does this compound exist in different isomeric forms?

A2: Yes, this compound exists as two geometric isomers: cis-1,2-dibromoethylene and trans-1,2-dibromoethylene. These isomers exhibit distinct physical and chemical properties. [, ]

Q3: What spectroscopic techniques are useful for characterizing this compound?

A3: Researchers utilize a variety of spectroscopic methods to characterize this compound, including:

  • Resonance-enhanced multiphoton ionization (REMPI): This technique helps analyze the Rydberg states and vibrational frequencies of both cis and trans isomers. [, ]
  • Photoelectron Spectroscopy: This technique provides information about the ionization potentials and electronic structure of the molecule, particularly the interaction between bromine lone pairs and the C=C π bond. []
  • Infrared (IR) Spectroscopy: IR spectroscopy is helpful for identifying specific functional groups and analyzing molecular vibrations. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the structure and bonding within the molecule, especially useful for differentiating isomers. []

Q4: How does this compound react with methanogenic bacteria?

A4: this compound inhibits the growth of several methanogenic bacteria. Interestingly, these bacteria can produce ethane, ethylene, and acetylene when exposed to this compound. []

Q5: Can this compound be used as a building block in organic synthesis?

A5: Yes, this compound, particularly the (E)-isomer, serves as a versatile building block for the stereospecific synthesis of alkenes and dienes. For instance, it can be coupled with organometallic reagents in palladium-catalyzed reactions. [, , , ]

Q6: Are there any catalytic applications of this compound?

A6: While not a catalyst itself, this compound is employed as a reagent in various reactions. For example, it reacts with cuprous ethanethiolate to yield specific products. [] Additionally, it plays a role in the synthesis of polyphenyleneacetylene through thermal conversion of polyphenylene-1,2-dibromoethylene. []

Q7: How does this compound behave under UV irradiation?

A7: Upon UV irradiation, both cis and trans isomers of this compound undergo photodissociation. This process generates various fragments, including Br atoms, Br2 molecules, and Br+ and Br2+ ions. The specific dissociation pathways and product yields depend on factors such as the excitation wavelength and the isomeric form of the parent molecule. [, , , ]

Q8: What is the mechanism of Br2 elimination during photodissociation of this compound?

A8: Br2 elimination in this compound likely occurs through a four-center elimination from the cis isomer or a three-center elimination from both cis and trans isomers. The process may involve internal conversion to the ground state or intersystem crossing to the triplet state before Br2 elimination. []

Q9: Have computational methods been applied to study this compound?

A9: Yes, computational chemistry plays a crucial role in understanding this compound. Researchers have employed density functional theory (DFT) calculations to investigate the energetics of isomerization in 2-bromovinyl radicals, which are intermediates in the photodissociation of this compound. []

Q10: Is this compound toxic, and what are the potential environmental concerns?

A10: this compound is known to be toxic. [] It is crucial to handle this compound with care and follow appropriate safety regulations. Release of this compound into the environment should be avoided.

Q11: What is being done to mitigate the negative environmental impact of this compound?

A11: Research on alternative compounds with reduced environmental impact and improved biodegradability is crucial. Additionally, exploring efficient recycling and waste management strategies for this compound is essential for minimizing its environmental footprint. []

Q12: What are some promising future research directions for this compound?

A12: Future research on this compound can focus on:

  • Exploring its potential use as a precursor for synthesizing novel materials, like conducting polymers. []

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